

# The Pharmacokinetics and Pharmacodynamics of Oral Tebipenem Pivoxil: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Tebipenem Pivoxil |           |
| Cat. No.:            | B1682725          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Tebipenem pivoxil** is a novel, orally bioavailable carbapenem antibiotic. It is a prodrug that is rapidly converted to its active moiety, tebipenem, which exhibits potent broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains of Enterobacterales. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **tebipenem pivoxil**, summarizing key data from non-clinical and clinical studies. Detailed experimental protocols for pivotal assays are provided, and key processes are visualized to offer a thorough understanding for researchers, scientists, and drug development professionals in the field of infectious diseases.

#### Introduction

The rise of antimicrobial resistance, particularly among Gram-negative pathogens, poses a significant global health threat. Carbapenems are a class of  $\beta$ -lactam antibiotics with a broad spectrum of activity, often reserved for treating severe infections caused by MDR bacteria. However, their use has been limited to intravenous administration, creating a need for effective oral options to facilitate the transition of care from hospital to home and to treat less severe infections in the community. **Tebipenem pivoxil** was developed to address this unmet medical



need.[1] Marketed in Japan as Orapenem® for pediatric infections since 2009, its hydrobromide salt, **tebipenem pivoxil** hydrobromide (TBP-PI-HBr), has been undergoing extensive clinical development for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis (AP), in adults.[1][2]

#### **Mechanism of Action**

Like other  $\beta$ -lactam antibiotics, tebipenem's mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] Specifically, tebipenem binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[3] A key advantage of carbapenems, including tebipenem, is their stability against many  $\beta$ -lactamases, including extended-spectrum  $\beta$ -lactamases (ESBLs), which are a common cause of resistance to other  $\beta$ -lactam antibiotics.[3]



Click to download full resolution via product page

Diagram 1: Mechanism of action of Tebipenem.

#### **Pharmacokinetics**

The pharmacokinetic profile of tebipenem has been characterized in several studies involving healthy adult subjects and specific patient populations.

## **Absorption and Bioavailability**



Following oral administration, **tebipenem pivoxil** is rapidly absorbed and hydrolyzed by esterases in the intestinal mucosa to form the active moiety, tebipenem.[3]

- Single Ascending Dose (SAD) Studies: In healthy adults, single oral doses of tebipenem
  pivoxil hydrobromide ranging from 100 mg to 900 mg resulted in a linear and doseproportional increase in mean tebipenem plasma concentrations.[4][5]
- Multiple Ascending Dose (MAD) Studies: Following multiple doses of 300 mg or 600 mg
  every 8 hours for 14 days, the maximum concentration (Cmax) of tebipenem was reached
  within 1.5 hours.[4][5] No significant accumulation was observed with q8h dosing, which is
  consistent with its short half-life.[4]
- Food Effect: The administration of **tebipenem pivoxil** with a high-fat meal has a variable effect depending on the formulation. For the immediate-release (IR) formulation, food does not significantly impact the area under the curve (AUC), although it may slightly reduce the Cmax.[4][6] For some extended-release (ER) formulations, food can increase both Cmax and AUC.[4]

#### **Distribution**

Tebipenem distributes into various tissues, including the lungs. A study in healthy adults who received 600 mg of **tebipenem pivoxil** hydrobromide every 8 hours showed that tebipenem penetrates into the epithelial lining fluid (ELF) and alveolar macrophages (AM).[7]

#### **Metabolism and Excretion**

Tebipenem is primarily cleared through renal excretion.[4][8] Approximately 55% to 60% of the administered dose is recovered in the urine as unchanged tebipenem.[4][5] In a study with radiolabeled **tebipenem pivoxil** hydrobromide, the total recovery of radioactivity was approximately 83.3%, with 38.7% in urine and 44.6% in feces.[9] The main circulating components in plasma are tebipenem and its inactive ring-opened metabolite.[9]

## **Pharmacokinetics in Special Populations**

 Renal Impairment: The plasma exposure (AUC) of tebipenem increases with the severity of renal impairment.[10][11] A dose reduction may be necessary for patients with a creatinine clearance (CLCR) of ≤50 mL/min and those with end-stage renal disease (ESRD) on



hemodialysis.[10][11] Hemodialysis can reduce tebipenem plasma exposure by approximately 40%.[10][11]

# **Quantitative Pharmacokinetic Data**

The following tables summarize key pharmacokinetic parameters from single and multiple ascending dose studies in healthy adults.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Tebipenem (Fasted State)

| Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (μg·h/mL) | t½ (hr)   |
|-----------|--------------|-----------|---------------|-----------|
| 100       | 2.2 ± 0.7    | 0.5       | 3.5 ± 0.6     | 0.9 ± 0.1 |
| 300       | 6.7 ± 1.5    | 0.5       | 11.2 ± 1.8    | 1.0 ± 0.1 |
| 600       | 13.5 ± 3.2   | 0.75      | 24.1 ± 4.5    | 1.0 ± 0.1 |
| 900       | 18.1 ± 4.1   | 1.0       | 35.9 ± 7.3    | 1.1 ± 0.1 |

Data are

presented as

mean ± standard

deviation. Tmax

is presented as

the median. Data

sourced from

Eckburg et al.,

2019.[4]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Tebipenem



| Dose       | Day        | Cmax (µg/mL) | Tmax (hr)  | AUC0-8h<br>(μg·h/mL) |
|------------|------------|--------------|------------|----------------------|
| 300 mg q8h | 1          | 6.5 ± 1.4    | 0.75       | 10.9 ± 1.9           |
| 14         | 7.8 ± 1.8  | 0.75         | 11.0 ± 2.1 |                      |
| 600 mg q8h | 1          | 13.4 ± 3.1   | 1.0        | 29.8 ± 6.0           |
| 14         | 15.1 ± 3.5 | 1.0          | 27.4 ± 5.4 |                      |

Data are

presented as

mean ± standard

deviation. Tmax

is presented as

the median. Data

sourced from

Eckburg et al.,

2019.[4]

Table 3: Effect of Food on Tebipenem Pharmacokinetics (300 mg and 600 mg IR formulations)

| Dose (mg) | State     | Cmax (µg/mL) | AUC (μg·h/mL) |
|-----------|-----------|--------------|---------------|
| 300       | Fasted    | 6.7 ± 1.5    | 11.2 ± 1.8    |
| Fed       | 3.4 ± 1.1 | 10.9 ± 2.3   |               |
| 600       | Fasted    | 13.5 ± 3.2   | 24.1 ± 4.5    |
| Fed       | 9.8 ± 2.7 | 25.3 ± 5.6   | _             |

Data are presented as mean ± standard

deviation. Data

sourced from Eckburg

et al., 2019.[4]

# **Pharmacodynamics**



The pharmacodynamic profile of tebipenem has been evaluated through in-vitro susceptibility testing and in-vivo infection models.

# **In-Vitro Activity**

Tebipenem demonstrates potent in-vitro activity against a broad range of bacterial pathogens.

- Enterobacterales: Tebipenem is highly active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, including strains that produce ESBLs.[12][13][14] The MIC90 for Enterobacterales is generally ≤0.06 µg/mL.[13][14]
- Other Pathogens: Tebipenem also shows activity against Gram-positive organisms such as Streptococcus pneumoniae and Staphylococcus aureus, as well as some anaerobic bacteria.[7][12][15]
- Post-Antibiotic Effect (PAE): Tebipenem exhibits a post-antibiotic effect, meaning its suppressive effect on bacterial growth persists even after the drug concentration falls below the minimum inhibitory concentration (MIC).[12]

Table 4: In-Vitro Activity of Tebipenem Against Key Pathogens

| Organism (Number of Isolates)                           | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---------------------------------------------------------|---------------|---------------|
| Escherichia coli                                        | ≤0.03         | 0.06          |
| Klebsiella pneumoniae                                   | 0.03          | 0.06          |
| Proteus mirabilis                                       | ≤0.03         | 0.12          |
| Enterobacterales (overall)                              | ≤0.03         | 0.06          |
| Streptococcus pneumoniae                                | ≤0.008        | 0.12          |
| Haemophilus influenzae                                  | 0.12          | 0.5           |
| Data compiled from multiple sources.[7][12][13][14][16] |               |               |

# In-Vivo Pharmacodynamics and PK/PD Targets



In-vivo studies, primarily using the neutropenic murine thigh infection model, have been crucial in defining the PK/PD index that best correlates with tebipenem's efficacy.

- PK/PD Index: Tebipenem exhibits time-dependent killing, and the free drug area under the
  concentration-time curve to MIC ratio (fAUC/MIC) is the PK/PD index that best predicts its
  efficacy.[17][18]
- PK/PD Target for Efficacy: A target of fAUC/MIC of approximately 23 has been associated
  with bacterial stasis (no change in bacterial count) in the neutropenic murine thigh infection
  model.[17] For a more robust effect, such as a 1-log10 reduction in bacterial density, a higher
  fAUC/MIC is required.
- Suppression of Resistance: Studies using the hollow-fiber infection model have shown that
  progressively more fractionated dosing regimens can suppress the emergence of resistance.
   [13][17] An fAUC/MIC value of 34.58 to 51.87 was associated with logarithmic killing and
  suppression of resistance.

# **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the evaluation of **tebipenem pivoxil**.

# Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.





Click to download full resolution via product page

Diagram 2: Broth microdilution workflow for MIC determination.

Protocol: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A standardized inoculum of the test organism is prepared and added to the wells of a microtiter plate containing serial two-fold dilutions of tebipenem in cation-adjusted Mueller-Hinton broth. The plates are incubated at 35°C for 16-20 hours, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.



# **Neutropenic Murine Thigh Infection Model**

This in-vivo model is used to evaluate the efficacy of antimicrobial agents and to determine the PK/PD index that correlates with their activity.



Click to download full resolution via product page



Diagram 3: Workflow for the neutropenic murine thigh infection model.

Protocol: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Thigh muscles are then infected with a standardized inoculum of the test organism. **Tebipenem pivoxil** is administered orally at various doses and dosing intervals. At predetermined time points, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue. This allows for the assessment of the drug's effect on bacterial growth.

#### **Hollow-Fiber Infection Model**

This in-vitro model simulates human pharmacokinetics and is used to study the time course of antimicrobial activity and the emergence of resistance.





Click to download full resolution via product page

Diagram 4: Workflow for the hollow-fiber infection model.

Protocol: A hollow-fiber cartridge, which contains semi-permeable fibers, is inoculated with a high concentration of the test organism. A computer-controlled pump system is used to infuse and clear tebipenem from the central reservoir, simulating the pharmacokinetic profile observed in humans. Samples are collected from the cartridge over several days to determine the total and resistant bacterial populations, allowing for a detailed assessment of the drug's bactericidal activity and its potential to suppress the emergence of resistance.



# **Phase 3 Clinical Trial (ADAPT-PO)**

The ADAPT-PO trial was a pivotal Phase 3, randomized, double-blind study to assess the efficacy and safety of oral **tebipenem pivoxil** hydrobromide compared to intravenous ertapenem in patients with cUTI or AP.[19][20]

Protocol: Hospitalized adult patients with cUTI or AP were randomized to receive either oral **tebipenem pivoxil** hydrobromide (600 mg every 8 hours) or intravenous ertapenem (1 g every 24 hours) for 7 to 10 days.[15] The primary endpoint was the overall response (a combination of clinical cure and microbiological eradication) at the test-of-cure visit.[15]

#### Conclusion

**Tebipenem pivoxil** represents a significant advancement in the field of antibacterial therapy, offering a much-needed oral treatment option for infections caused by multidrug-resistant Gram-negative bacteria. Its pharmacokinetic profile is characterized by rapid absorption, dose-proportional exposure, and primary renal elimination. The pharmacodynamics of tebipenem are well-defined, with the fAUC/MIC ratio being the key driver of efficacy. The data summarized in this technical guide provide a robust foundation for understanding the clinical potential of this novel oral carbapenem and for guiding its appropriate use in the face of evolving antimicrobial resistance. Further research will continue to refine its role in the management of infectious diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. The postantibiotic effect: a review of in vitro and in vivo data PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]

#### Foundational & Exploratory





- 4. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Bioequivalence of two oral formulations of tebipenem pivoxil hydrobromide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Murine thigh model of infection. [bio-protocol.org]
- 15. Spero Therapeutics Announces Positive Topline Results from [globenewswire.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 20. A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Oral Tebipenem Pivoxil: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1682725#pharmacokinetics-and-pharmacodynamics-of-oral-tebipenem-pivoxil]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com